molecular formula C10H8I2N2Ni B6359968 (2,2'-Bipyridine)diiodonickel CAS No. 59448-25-8

(2,2'-Bipyridine)diiodonickel

Cat. No.: B6359968
CAS No.: 59448-25-8
M. Wt: 468.69 g/mol
InChI Key: HXZGEUKJJFSILG-UHFFFAOYSA-L
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Description

(2,2’-Bipyridine)diiodonickel is a coordination compound with the empirical formula C10H8I2N2Ni. It is known for its role as a catalyst in various chemical reactions, particularly in cross-electrophile coupling reactions. This compound is characterized by its ability to form stable complexes with nickel, making it a valuable reagent in synthetic chemistry .

Biochemical Analysis

Biochemical Properties

The role of (2,2’-Bipyridine)diiodonickel in biochemical reactions is primarily as a catalyst. It facilitates the cross-electrophile coupling of vinyl halides and alkyl halides

Molecular Mechanism

The molecular mechanism of action of (2,2’-Bipyridine)diiodonickel is related to its role as a catalyst. It likely exerts its effects at the molecular level by facilitating the cross-electrophile coupling of vinyl halides and alkyl halides .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2’-Bipyridine)diiodonickel can be synthesized through the reaction of nickel(II) iodide with 2,2’-bipyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of nickel(II) iodide and 2,2’-bipyridine in a solvent such as acetonitrile or ethanol, followed by heating the mixture to facilitate the formation of the complex .

Industrial Production Methods

While specific industrial production methods for (2,2’-Bipyridine)diiodonickel are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with potential scaling up of the reaction conditions to accommodate larger quantities. The use of automated reactors and controlled environments ensures consistency and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridine)diiodonickel primarily undergoes cross-electrophile coupling reactions. These reactions involve the coupling of vinyl halides and alkyl halides to form tetrasubstituted alkenes. The compound acts as a catalyst, facilitating the formation of carbon-carbon bonds under mild conditions .

Common Reagents and Conditions

Common reagents used in reactions involving (2,2’-Bipyridine)diiodonickel include vinyl halides, alkyl halides, and reducing agents such as zinc or magnesium. The reactions are typically carried out in solvents like tetrahydrofuran or dimethylformamide, under inert atmospheres to prevent oxidation .

Major Products

The major products formed from reactions catalyzed by (2,2’-Bipyridine)diiodonickel are tetrasubstituted alkenes. These products are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2’-Bipyridine)diiodonickel is unique due to its specific use of iodide ions, which can influence the compound’s reactivity and the types of reactions it can catalyze. The presence of iodide ions can enhance the compound’s ability to participate in cross-electrophile coupling reactions, making it a valuable catalyst in synthetic chemistry .

Properties

IUPAC Name

diiodonickel;2-pyridin-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2HI.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZGEUKJJFSILG-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.[Ni](I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8I2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319574
Record name (2,2'-Bipyridine)diiodonickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59448-25-8
Record name (2,2'-Bipyridine)diiodonickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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